molecular formula C14H17BrN4O2S B6444743 N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549012-59-9

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B6444743
CAS RN: 2549012-59-9
M. Wt: 385.28 g/mol
InChI Key: DOVHSJIZLLIFHG-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide (N-BCPS) is a novel small molecule that has recently been developed for use in scientific research applications. N-BCPS is a cyclopropanesulfonamide derivative that has been designed to have a wide range of applications, including in the fields of biochemistry, physiology, and pharmacology. N-BCPS has been shown to possess a number of unique properties that make it an attractive option for use in laboratory experiments.

Scientific Research Applications

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been used in a variety of scientific research applications, including in the fields of biochemistry, physiology, and pharmacology. In biochemistry, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. In physiology, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been used to study the effects of drugs on cell physiology, as well as to study the effects of drugs on the body's systems. In pharmacology, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been used to study the effects of drugs on the body's systems, as well as to study the effects of drugs on the body's responses to diseases.

Mechanism of Action

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide acts as an agonist at a wide range of receptors, including G protein-coupled receptors, ion channels, and enzyme-linked receptors. Upon binding to these receptors, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide activates various intracellular signaling pathways, leading to a variety of physiological responses. For example, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to activate the adenylate cyclase-cAMP pathway, leading to increased cAMP levels and subsequent activation of protein kinase A. This activation of protein kinase A leads to a variety of downstream effects, including increased cell proliferation, increased cell motility, and increased cell survival.
Biochemical and Physiological Effects
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been found to have a number of biochemical and physiological effects. In terms of biochemical effects, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been found to increase intracellular cAMP levels, activate protein kinase A, and increase intracellular calcium levels. In terms of physiological effects, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been found to increase cell proliferation, cell motility, and cell survival. N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has also been found to have a number of anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and the suppression of the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in laboratory experiments is its ability to activate a variety of intracellular signaling pathways. This allows researchers to study the effects of drugs on various cellular processes, such as cell proliferation, cell motility, and cell survival. Additionally, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is relatively easy to synthesize and can be purified by column chromatography. The main limitation of using N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in laboratory experiments is its relatively low yield. Additionally, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is an exciting new molecule with many potential applications in scientific research. In the future, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide could be used to study the effects of drugs on various diseases, such as cancer and neurological disorders. Additionally, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide could be used to develop new drugs that target specific intracellular signaling pathways. Finally, N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide could be used to develop new methods of drug delivery, such as nanoparticle-based drug delivery systems.

Synthesis Methods

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is synthesized through a multi-step process involving the reaction of 5-bromo-3-cyanopyridin-2-yl piperidin-4-yl chloride with cyclopropanesulfonamide. The reaction is carried out in aqueous acetonitrile at room temperature, and the resulting product is purified by column chromatography. The overall yield of the reaction is approximately 70%.

properties

IUPAC Name

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2S/c15-11-7-10(8-16)14(17-9-11)19-5-3-12(4-6-19)18-22(20,21)13-1-2-13/h7,9,12-13,18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVHSJIZLLIFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=C(C=C(C=N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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